![molecular formula C22H26N4O5 B2742441 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one CAS No. 1903546-22-4](/img/structure/B2742441.png)
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H26N4O5 and its molecular weight is 426.473. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
G Protein-Biased Dopaminergics
The discovery of G protein-biased dopaminergics with pyrazolo[1,5-a]pyridine substructures highlights the potential of these compounds in modulating dopamine receptor activities. Such compounds have shown promise as high-affinity dopamine receptor partial agonists, favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This characteristic is significant for designing novel therapeutics for conditions like psychosis, indicating a potential research application for similar compounds (Möller et al., 2017).
Antimicrobial Activity
Synthesis and evaluation of pyridine derivatives, including those with similar structural motifs, have demonstrated variable and modest antimicrobial activity against bacteria and fungi. The potential for these compounds to serve as bases for developing new antimicrobial agents further underscores their significance in scientific research aimed at combating infectious diseases (Patel, Agravat, & Shaikh, 2011).
Synthesis and Binding Assays
Studies involving the synthesis and in vitro receptor binding assay of pyrazolo[1,5-a]pyridines have contributed to the understanding of their interaction with dopamine receptors, suggesting their utility in exploring neurological pathways and disorders. The findings from these studies can aid in the development of potential dopamine receptor ligands, which are relevant for researching neurological conditions and potential treatments (Guca, 2014).
Conformational and Molecular Interaction Studies
Research on the molecular interaction of antagonist compounds with receptors, such as the CB1 cannabinoid receptor, involves detailed conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models. These studies provide insights into the structural requirements for receptor binding and activity, which are crucial for designing drugs with specific therapeutic effects. This approach to understanding receptor-ligand interactions is applicable to a wide range of compounds, including those with complex structures (Shim et al., 2002).
Novel Synthesis Methods
Advancements in the synthesis of heterocyclic compounds, including those containing the pyrazolo[1,5-a]pyridine moiety, highlight the continuous development of methodologies for creating compounds with potential therapeutic applications. These synthesis techniques are pivotal for the exploration of new drugs and materials, reflecting the broad applicability of such compounds in scientific research (Gabriele et al., 2006).
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-15(31-17-5-6-19-20(13-17)30-14-29-19)21(27)24-8-10-25(11-9-24)22(28)18-12-16-4-2-3-7-26(16)23-18/h5-6,12-13,15H,2-4,7-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCDJDCTWVHRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2)OC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

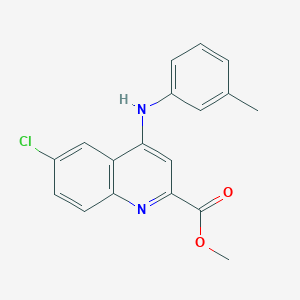
![2-Methyl-4-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2742362.png)
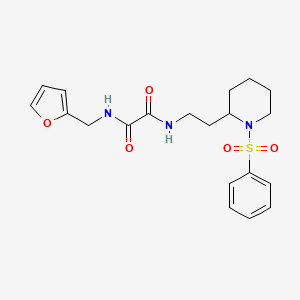
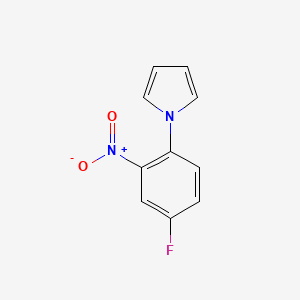
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2742365.png)
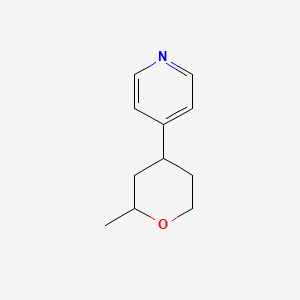
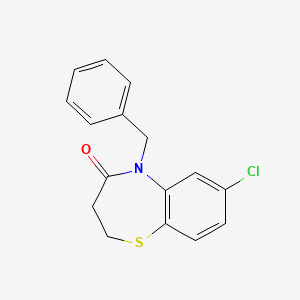
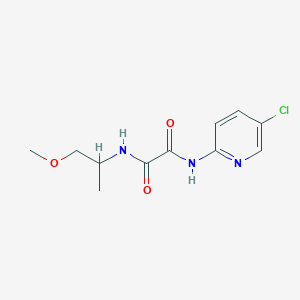
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2742370.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2742374.png)
![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742375.png)
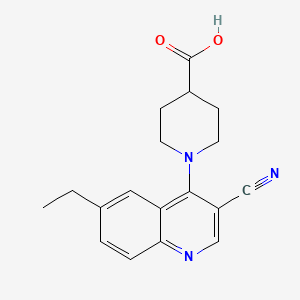
![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742379.png)
![N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2742381.png)